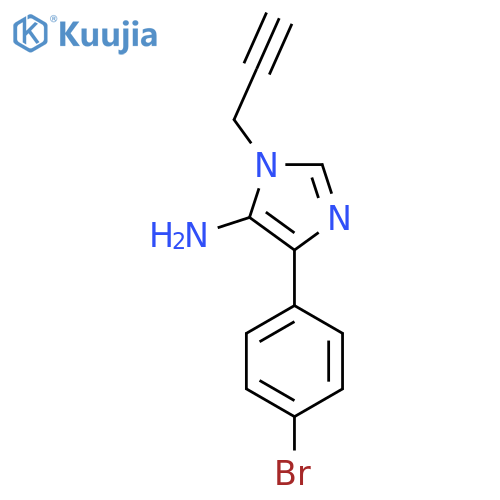

Cas no 1247489-90-2 (4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine)

1247489-90-2 structure

商品名:4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

CAS番号:1247489-90-2

MF:C12H10BrN3

メガワット:276.131901264191

CID:5216400

4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

- A910084

- 5-(4-Bromo-phenyl)-3-prop-2-ynyl-3H-imidazol-4-ylamine

-

- インチ: 1S/C12H10BrN3/c1-2-7-16-8-15-11(12(16)14)9-3-5-10(13)6-4-9/h1,3-6,8H,7,14H2

- InChIKey: NZVUOPVNZIBWOP-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1=C(N)N(CC#C)C=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 277

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.8

4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665377-1g |

4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |

1247489-90-2 | 98% | 1g |

¥7087.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665377-10g |

4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |

1247489-90-2 | 98% | 10g |

¥23751.00 | 2024-08-09 | |

| Chemenu | CM490479-1g |

4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |

1247489-90-2 | 97% | 1g |

$450 | 2023-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608346-1g |

4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |

1247489-90-2 | 97% | 1g |

¥3122.0 | 2023-04-04 | |

| Ambeed | A713570-1g |

4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |

1247489-90-2 | 97% | 1g |

$455.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665377-5g |

4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |

1247489-90-2 | 98% | 5g |

¥15652.00 | 2024-08-09 |

4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

3. Water

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1247489-90-2 (4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1189426-16-1(Sulfadiazine-13C6)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1247489-90-2)4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

清らかである:99%

はかる:1g

価格 ($):410.0